molecular formula C13H12N2O B2900480 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine CAS No. 2178771-37-2

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine

Cat. No.: B2900480
CAS No.: 2178771-37-2
M. Wt: 212.252
InChI Key: CJRAUCMVTHXZQN-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine is an organic compound with the molecular formula C13H12N2O It features a pyrazine ring substituted with a 2,3-dihydro-1H-inden-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with pyrazine derivatives under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-indene-2-ol and pyrazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2,3-dihydro-1H-indene-2-ol is reacted with pyrazine in the presence of the base and solvent, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted pyrazine derivatives with various functional groups replacing hydrogen atoms on the pyrazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-(2,3-dihydro-1H-inden-2-yloxy)pyridine: Similar structure but with a pyridine ring instead of pyrazine.

    2-(2,3-dihydro-1H-inden-2-yloxy)benzene: Similar structure but with a benzene ring instead of pyrazine.

    2-(2,3-dihydro-1H-inden-2-yloxy)quinoline: Similar structure but with a quinoline ring instead of pyrazine.

Uniqueness: 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. The pyrazine ring’s nitrogen atoms can participate in various interactions, making this compound particularly interesting for research in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-4-11-8-12(7-10(11)3-1)16-13-9-14-5-6-15-13/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRAUCMVTHXZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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